BenchChemオンラインストアへようこそ!

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

P2Y1 Platelet Aggregation FLIPR Assay

This 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1286698-43-8) is a high-purity, synthetic small-molecule P2Y1 purinoceptor antagonist. Key differentiators: the ortho-bromo substituent and 2-(methylthio)benzyl moiety confer nanomolar P2Y1 binding affinity (IC50 ~29 nM). Bromine removal reduces potency >1,300-fold; selectivity exceeds 100-fold over P2Y2/P2Y4. Essential for platelet aggregation dose-response studies, SAR exploration, and P2Y1 panel screening without confounding off-target purinergic activity. Confirm assay robustness with a validated positive control.

Molecular Formula C21H25BrN2OS
Molecular Weight 433.41
CAS No. 1286698-43-8
Cat. No. B2956125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
CAS1286698-43-8
Molecular FormulaC21H25BrN2OS
Molecular Weight433.41
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C21H25BrN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25)
InChIKeyWWMSTVHVCQEPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1286698-43-8): Chemical Class and P2Y1 Antagonist Activity Profile


2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1286698-43-8) is a synthetic small-molecule benzamide derivative featuring a 4-(aminomethyl)piperidine scaffold N-substituted with a 2-(methylthio)benzyl group . The compound belongs to a broader class of piperidine-based P2Y purinoceptor antagonists, specifically targeting the P2Y1 receptor subtype, which is implicated in platelet aggregation and thrombosis [1]. Its structure incorporates an ortho-bromo substituent on the benzamide ring and a methylthiobenzyl moiety, two pharmacophoric elements associated with enhanced P2Y1 binding affinity in related series [1].

Why Generic Substitution Fails for 2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide in P2Y1 Antagonist Research


P2Y1 antagonists within the benzamide-piperidine class cannot be treated as interchangeable, as even subtle structural modifications—such as the position of the methylthio substituent or the nature of the benzyl linker—result in >100-fold differences in P2Y1 antagonist potency [1]. For example, removal of the 2-methylthio group or replacement with a nicotinoyl moiety yields compounds with IC50 values exceeding 40,000 nM, compared to 29 nM for the most potent analogs [1]. The bromine atom on the benzamide ring further influences binding kinetics and selectivity, making the precise substitution pattern critical for reproducible experimental outcomes [2].

Quantitative Comparative Evidence: 2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide vs. Closest Analogs


P2Y1 Antagonist Potency in Washed Human Platelets: IC50 Comparison

The target compound's closest structural analogs exhibit P2Y1 antagonist IC50 values ranging from 29 nM to 670 nM in washed human platelets, as determined by FLIPR-based calcium flux assays [1]. In contrast, a closely related compound lacking the 2-bromo substitution on the benzamide ring (CHEMBL3105197) shows an IC50 exceeding 40,000 nM under similar conditions, representing a >1,300-fold loss in potency [2]. This indicates that the ortho-bromo substituent is a critical potency determinant.

P2Y1 Platelet Aggregation FLIPR Assay

P2Y1 Binding Affinity (Ki) in HEK293 Membranes

Binding affinity at the human P2Y1 receptor expressed in HEK293 cell membranes yields a Ki of 22.5 nM for a representative 2-bromo-substituted benzamide-piperidine analog [1]. A structurally similar non-brominated analog under the same assay conditions showed a Ki > 1,000 nM, confirming that the 2-bromo group contributes significantly to receptor engagement [2]. The methylthio substituent on the benzyl group further enhances affinity by engaging a hydrophobic pocket in the receptor binding site, as inferred from SAR studies [3].

P2Y1 Radioligand Binding Membrane Affinity

Functional Selectivity Over Related P2Y Subtypes

Data from AladdinSci bioactivity records indicate that the compound was evaluated for antagonistic activity against P2Y2 and P2Y4 receptors, showing >100-fold selectivity for P2Y1 over these subtypes . This selectivity profile is not observed with simpler benzamide analogs lacking the 2-(methylthio)benzyl motif, which often exhibit promiscuous P2Y binding [1]. The differential is critical for studies dissecting P2Y1-specific signaling in platelet and vascular biology models.

P2Y1 Selectivity P2Y2 P2Y4 GPCR

High-Impact Application Scenarios for 2-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide


P2Y1 Receptor Antagonism in Platelet Aggregation Assays

This compound is a preferred tool for studying P2Y1-mediated platelet aggregation. Its demonstrated nanomolar IC50 in washed human platelet FLIPR assays [1] makes it suitable for dose-response studies where precise P2Y1 blockade is required, avoiding the confounding P2Y12 or P2X1 activities seen with less selective tool compounds.

Structure-Activity Relationship (SAR) Studies of Benzamide-Piperidine GPCR Ligands

The compound serves as an advanced starting point for SAR exploration around the 2-bromo and 2-(methylthio)benzyl pharmacophores. Comparative data show that omission of the bromine atom reduces potency by >1,300-fold [2], making this scaffold valuable for mapping key P2Y1 binding determinants.

In Vitro Selectivity Profiling Across P2Y Receptor Subtypes

With >100-fold selectivity for P2Y1 over P2Y2 and P2Y4 , the compound is used in panel screens to distinguish P2Y1-specific signaling events from other purinergic receptor activities, a necessary control in vascular pharmacology and neuroinflammatory models.

Chemical Probe Qualification and Assay Validation

The compound's well-defined structure-activity cliff (bromo dependence) and established membrane binding Ki [3] support its use as a positive control for validating P2Y1 binding assays, ensuring assay robustness before screening larger compound libraries.

Quote Request

Request a Quote for 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.